molecular formula C12H20O2 B14628651 2(5H)-Furanone, 3-ethyl-5-hexyl- CAS No. 55229-13-5

2(5H)-Furanone, 3-ethyl-5-hexyl-

Cat. No.: B14628651
CAS No.: 55229-13-5
M. Wt: 196.29 g/mol
InChI Key: OEBLEFGLENEQJI-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 3-ethyl-5-hexyl- is an organic compound belonging to the furanone family Furanones are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 3-ethyl-5-hexyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 3-ethyl-5-hexyl-2,4-pentadienoic acid. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the furanone ring.

Industrial Production Methods

Industrial production of 2(5H)-Furanone, 3-ethyl-5-hexyl- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 3-ethyl-5-hexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrofuranones.

Scientific Research Applications

2(5H)-Furanone, 3-ethyl-5-hexyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits biological activity and is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma.

Mechanism of Action

The mechanism by which 2(5H)-Furanone, 3-ethyl-5-hexyl- exerts its effects involves interactions with specific molecular targets. The furanone ring can interact with enzymes and receptors, modulating their activity. The ethyl and hexyl substituents may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2(5H)-Furanone, 3-methyl-5-hexyl-
  • 2(5H)-Furanone, 3-ethyl-5-pentyl-
  • 2(5H)-Furanone, 3-propyl-5-hexyl-

Uniqueness

2(5H)-Furanone, 3-ethyl-5-hexyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

CAS No.

55229-13-5

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

4-ethyl-2-hexyl-2H-furan-5-one

InChI

InChI=1S/C12H20O2/c1-3-5-6-7-8-11-9-10(4-2)12(13)14-11/h9,11H,3-8H2,1-2H3

InChI Key

OEBLEFGLENEQJI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C=C(C(=O)O1)CC

Origin of Product

United States

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